4-chloro-N-cyclopropyl-2-hydroxybenzamide
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Overview
Description
4-chloro-N-cyclopropyl-2-hydroxybenzamide is an organic compound with the molecular formula C10H10ClNO2. It is a benzamide derivative characterized by the presence of a chloro group at the 4-position, a cyclopropyl group attached to the nitrogen atom, and a hydroxy group at the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-cyclopropyl-2-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and cyclopropylamine.
Formation of Benzoyl Chloride: 4-chlorobenzoic acid is converted to 4-chlorobenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The resulting 4-chlorobenzoyl chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine (Et3N) to form 4-chloro-N-cyclopropylbenzamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-cyclopropyl-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 4-chloro-N-cyclopropyl-2-oxobenzamide.
Reduction: Formation of 4-chloro-N-cyclopropyl-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-cyclopropyl-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclopropyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-cyclopropylbenzamide: Lacks the hydroxy group at the 2-position.
4-chloro-N-cyclopropyl-2-aminobenzamide: Contains an amino group instead of a hydroxy group at the 2-position.
4-chloro-N-cyclopropyl-2-oxobenzamide: Contains a carbonyl group instead of a hydroxy group at the 2-position.
Uniqueness
4-chloro-N-cyclopropyl-2-hydroxybenzamide is unique due to the presence of both the chloro and hydroxy groups on the benzene ring, which can influence its reactivity and biological activity. The cyclopropyl group adds to its structural complexity and potential interactions with molecular targets .
Properties
IUPAC Name |
4-chloro-N-cyclopropyl-2-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-6-1-4-8(9(13)5-6)10(14)12-7-2-3-7/h1,4-5,7,13H,2-3H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIUYALTBJYXGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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